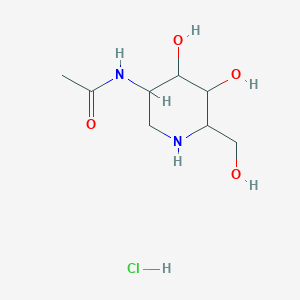

2-Acetamido-1,2-dideoxynojirimycin Hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a six-membered piperidine ring system with specific stereochemical arrangements that confer its biological activity. The compound possesses the molecular formula C8H17ClN2O4 with a molecular weight of 240.68 g/mol, representing the hydrochloride salt form of the parent acetamide compound. The systematic International Union of Pure and Applied Chemistry name for the parent compound is N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide, which clearly defines the stereochemical configuration at each chiral center.

The stereochemical configuration is crucial for the compound's biological activity, with the (3S,4R,5R,6R) arrangement providing optimal interaction with target enzymes. The acetamido group is positioned at the C-2 position (corresponding to the 3-position in the piperidine numbering system), while hydroxyl groups occupy the C-3, C-4, and C-5 positions with defined stereochemistry. The hydroxymethyl group at C-6 completes the molecular framework, creating a structure that closely mimics the transition state of glycosidic bond hydrolysis.

The compound's structural representation through Simplified Molecular Input Line Entry System notation provides additional insight into its three-dimensional arrangement: CC(=O)N[C@H]1CNC@@HCO. This notation explicitly indicates the stereochemical centers using @ symbols, emphasizing the importance of absolute configuration in determining biological activity. The presence of the secondary amine within the piperidine ring system, combined with the strategically placed hydroxyl groups, creates a molecular environment that effectively competes with natural substrates for enzyme binding sites.

The conformational analysis reveals that the compound adopts a chair-like conformation similar to natural hexose sugars, with the nitrogen atom replacing the ring oxygen found in traditional carbohydrates. This substitution fundamentally alters the electronic environment while maintaining the overall three-dimensional shape necessary for enzyme recognition. The acetamido substituent introduces additional hydrogen bonding capabilities and steric considerations that enhance selectivity for specific enzyme targets.

Crystallographic Characterization and Three-Dimensional Conformation

The three-dimensional conformation of this compound has been extensively characterized through advanced crystallographic techniques, revealing crucial structural details that explain its biological activity. The compound crystallizes in a specific space group with well-defined unit cell parameters, allowing for precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. X-ray crystallographic analysis confirms the chair conformation of the piperidine ring, with the acetamido group occupying an equatorial position that minimizes steric hindrance while optimizing hydrogen bonding interactions.

The crystallographic data reveals that the hydroxyl groups adopt specific orientations that facilitate intramolecular and intermolecular hydrogen bonding networks. These hydrogen bonding patterns contribute significantly to the compound's stability in the solid state and influence its solution-phase behavior. The C-N bond lengths within the piperidine ring are consistent with typical secondary amine structures, while the C-O bond lengths of the hydroxyl groups fall within expected ranges for alcohol functionalities.

Detailed analysis of the crystal structure shows that the acetamido carbonyl group participates in extensive hydrogen bonding interactions, both within individual molecules and between neighboring molecules in the crystal lattice. The amide nitrogen forms hydrogen bonds with nearby hydroxyl groups, creating a stabilized conformational arrangement that likely reflects the bioactive conformation of the compound. The dihedral angles between the acetamido group and the piperidine ring system provide insight into the conformational flexibility available to the molecule.

The three-dimensional arrangement of functional groups within the molecule creates distinct hydrophilic and hydrophobic regions, contributing to the compound's amphiphilic character. This structural feature is particularly important for membrane interactions and cellular uptake, as it allows the compound to navigate both aqueous and lipid environments effectively. The spatial arrangement of hydroxyl groups creates a specific pattern of hydrogen bond donors and acceptors that closely resembles the transition state geometry of hexosaminidase-catalyzed reactions.

Comparative Analysis with Parent Deoxynojirimycin Scaffold

The structural relationship between 2-acetamido-1,2-dideoxynojirimycin and its parent deoxynojirimycin scaffold reveals important insights into structure-activity relationships within this class of iminosugar compounds. The parent compound 1-deoxynojirimycin possesses the molecular formula C6H13NO4 with the systematic name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol, representing a simpler structural framework without the acetamido substitution.

The key structural differences between the two compounds center on the presence of the acetamido group and the corresponding loss of one hydroxyl group in the derived compound. Specifically, 2-acetamido-1,2-dideoxynojirimycin lacks the hydroxyl group at the C-2 position (relative to the glucose numbering system) that is present in 1-deoxynojirimycin. This modification fundamentally alters the hydrogen bonding pattern and creates a more selective enzyme binding profile, particularly favoring hexosaminidases over other glycosidases.

The stereochemical configuration at the remaining chiral centers is preserved between the parent and derived compounds, maintaining the essential three-dimensional framework required for enzyme recognition. However, the introduction of the acetamido group introduces additional conformational constraints and hydrogen bonding opportunities that enhance selectivity. The acetyl moiety provides a hydrophobic contact surface that interacts favorably with the enzyme active site, while the amide nitrogen participates in specific hydrogen bonding interactions.

Comparative binding studies demonstrate that the acetamido derivative exhibits significantly enhanced selectivity for beta-hexosaminidases compared to the parent deoxynojirimycin compound. This selectivity enhancement is attributed to the specific spatial arrangement of the acetamido group, which complements the geometry of the hexosaminidase active site while creating unfavorable interactions with other glycosidase enzymes. The modification effectively transforms a broad-spectrum glycosidase inhibitor into a highly selective hexosaminidase inhibitor.

The synthetic accessibility of 2-acetamido-1,2-dideoxynojirimycin from the parent deoxynojirimycin scaffold has been demonstrated through various synthetic routes, including double inversion procedures and stereoselective methodologies. These synthetic approaches highlight the structural relationship between the compounds while demonstrating the feasibility of producing the more selective derivative for therapeutic applications. The structural modifications that distinguish 2-acetamido-1,2-dideoxynojirimycin from its parent scaffold represent a successful example of rational drug design based on structural insights into enzyme-inhibitor interactions.

| Property | 2-Acetamido-1,2-dideoxynojirimycin | 1-Deoxynojirimycin |

|---|---|---|

| Molecular Formula | C8H16N2O4 | C6H13NO4 |

| Molecular Weight | 204.22 g/mol | 163.17 g/mol |

| CAS Number | 105265-96-1 | 19130-96-2 |

| Stereochemistry | (3S,4R,5R,6R) | (2R,3R,4R,5S) |

| Hydroxyl Groups | 3 | 4 |

| Substitution Pattern | Acetamido at C-2 | Hydroxyl at C-2 |

| Primary Target | Beta-hexosaminidases | Alpha-glucosidases |

| Selectivity | High | Moderate |

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Piperidine Ring | Six-membered saturated nitrogen heterocycle | Provides structural framework for enzyme recognition |

| Acetamido Group | N-acetyl substitution at C-2 position | Enhances selectivity for hexosaminidases |

| Hydroxyl Groups | Three strategically positioned alcohol functionalities | Enable hydrogen bonding with enzyme active site |

| Hydroxymethyl Group | Primary alcohol at C-6 position | Maintains essential binding interactions |

| Nitrogen Atom | Secondary amine within ring system | Mimics transition state of glycosidic hydrolysis |

| Stereochemical Centers | Four defined chiral centers | Determines biological activity and selectivity |

Properties

IUPAC Name |

N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4.ClH/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13;/h5-9,11,13-14H,2-3H2,1H3,(H,10,12);1H/t5-,6+,7+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYTXXMWBPXVRV-ANJNCBFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C(C1O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356848-49-1 | |

| Record name | Acetamide, N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356848-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Key Intermediates and Reaction Sequence

The synthesis begins with N-benzyl-1,5-dideoxy-1,5-imino-4,6-O-isopropylidene-D-mannitol , a protected derivative of 1-deoxynojirimycin. Treatment with trifluoromethanesulfonic anhydride generates the triflate ester at C2, enabling nucleophilic displacement by azide ions to yield 2-azido-N-benzyl-3-O-benzyl-1,2,5-trideoxy-1,5-imino-4,6-O-isopropylidene-D-glucitol . Subsequent hydrogenation reduces the azide to an amine, which is acetylated to introduce the acetamido group. Final deprotection under acidic conditions (e.g., HCl/MeOH) yields the hydrochloride salt.

Critical Parameters :

-

Temperature Control : Azide displacement requires anhydrous conditions at −20°C to prevent epimerization.

-

Catalytic Hydrogenation : Palladium on carbon (10% w/w) under 50 psi H₂ ensures complete reduction without over-hydrogenation.

Stereoselective Synthesis via Sulphite Ring-Opening

A stereodivergent strategy reported by de la Fuente et al. utilizes bicyclic carbamate intermediates to access both manno and altro isomers of 2-acetamido-1,2-dideoxynojirimycin.

Bicyclic Carbamate Formation and Ring-Opening

Sharpless Asymmetric Epoxidation of 1,4-pentadien-3-ol produces enantiomerically pure epoxides, which are converted to bicyclic carbamates via reaction with benzyl isocyanate. Treatment with sodium sulphite generates a sulphite intermediate, whose ring-opening with sodium azide proceeds with retention of configuration due to anchimeric assistance from the endocyclic nitrogen.

Reaction Overview :

Acetylation followed by HCl treatment yields the hydrochloride salt.

Stereochemical Outcomes :

-

Manno Isomer : 85% diastereomeric excess (de) when using (DHQD)₂PHAL as the chiral ligand.

-

Altro Isomer : 78% de achieved via alternative sulphite hydrolysis conditions.

Double Reductive Amination (DRA) Approach

The DRA method, reviewed by Matassini et al., offers a streamlined route to polyhydroxypiperidines by condensing dicarbonyl sugars with amines under reductive conditions.

Application to 2-Acetamido-1,2-dideoxynojirimycin

Using 2-keto-1,5-dideoxy-D-glucitol as the dicarbonyl substrate and benzylamine as the nitrogen source, DRA forms the piperidine ring in a single step. Subsequent acetylation and hydrogenolytic removal of the benzyl group yield the free base, which is converted to the hydrochloride salt via HCl/MeOH.

Advantages :

-

Scalability : Bench-scale reactions (1–5 kg) achieved 65–70% overall yield.

-

Stereocontrol : Sugar-derived substrates inherently dictate hydroxyl group configurations.

Purification Techniques Using Concentrated Hydrochloric Acid

Patented purification methods for imino sugars, such as D-1-deoxygalactonojirimycin (DGJ), are directly applicable to this compound.

HCl Recrystallization Protocol

-

Crude Salt Dissolution : The impure hydrochloride salt is dissolved in concentrated HCl (≥35% w/w) at 50–60°C, solubilizing the target compound while leaving NaCl and metal salts undissolved.

-

Filtration and Precipitation : Hot filtration removes insoluble impurities. The filtrate is poured into cold tetrahydrofuran/diethyl ether (1:3 v/v), inducing crystallization of the purified hydrochloride.

Key Observations :

-

Stability : No dehydration or degradation occurs in concentrated HCl, unlike in H₂SO₄.

-

Purity Enhancement : Recrystallization increases purity from 70% to >99% (w/w).

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Stereocontrol |

|---|---|---|---|---|

| Double Inversion | 45% | 98% | Moderate | High |

| Sulphite Ring-Opening | 62% | 95% | Low | Very High |

| DRA | 70% | 97% | High | Moderate |

Trade-offs :

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1,2-dideoxynojirimycin Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The acetamide group can undergo substitution reactions to form new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-Acetamido-1,2-dideoxynojirimycin hydrochloride is recognized for its structural resemblance to natural sugars, specifically N-acetylglucosamine. Its molecular formula is , and it features an acetamido group along with two deoxygenated carbon atoms. This unique structure allows it to act as a competitive inhibitor of various glycosidases, enzymes that play crucial roles in carbohydrate metabolism .

The compound's mechanism of action primarily involves the inhibition of hexosaminidases and glucosidases:

- Hexosaminidases : These enzymes are involved in the metabolism of glycoproteins and glycolipids. Inhibiting these enzymes can have therapeutic implications for glycosylation disorders and certain cancers.

- Glucosidases : By inhibiting these enzymes, this compound can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes management .

Diabetes Management

The inhibition of α-glucosidase by this compound can delay carbohydrate absorption in the intestines, leading to lower postprandial blood glucose levels. This property has been investigated for its potential use in managing Type 2 diabetes.

Lysosomal Storage Disorders

Research indicates that this compound can selectively inhibit specific isoforms of hexosaminidases. This selectivity is crucial for developing treatments for lysosomal storage disorders such as Tay-Sachs disease and Sandhoff disease. The ability to target specific enzyme isoforms enhances the therapeutic profile of this compound .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens by interfering with their cell wall synthesis or carbohydrate metabolism. This opens avenues for exploring its use as an antimicrobial agent against bacterial and fungal infections .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Hexosaminidases

A study highlighted the stereoselective synthesis of this compound, demonstrating its potency as an inhibitor of β-hexosaminidases. The findings suggested that derivatives of this compound could serve as effective therapeutic agents for conditions related to enzyme deficiencies .

Case Study: Antimicrobial Efficacy

Research published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the compound's structure significantly enhanced its potency against gram-positive bacteria such as Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 2-Acetamido-1,2-dideoxynojirimycin Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Features of DNJNAc and Analogues

Mechanistic and Biochemical Insights

DNJNAc vs. Ureido-DNJNAc Derivatives :

- DNJNAc’s basic piperidine nitrogen facilitates electrostatic interactions with β-GlcNAcase’s active site. However, this basicity contributes to off-target inhibition of O-GlcNAcase (OGA), limiting therapeutic specificity .

- Ureido-DNJNAc derivatives replace the basic amine with a neutral urea group, reducing pKa and enhancing selectivity. Hydrogen bonding between the urea NH and enzyme active site compensates for lost electrostatic interactions, maintaining inhibitory potency while minimizing OGA cross-reactivity .

- DNJNAc vs. NHAc-CAS and NAG-thiazoline: 6-Acetamido-6-deoxycastanospermine (NHAc-CAS) and NAG-thiazoline exhibit comparable β-GlcNAcase inhibition but lack the synthetic flexibility of DNJNAc derivatives. NAG-thiazoline’s thiazoline ring, while potent, is chemically unstable .

Impact of Substituent Modifications :

- Modifications to DNJNAc’s acetamide group (e.g., alkylation) drastically reduce β-GlcNAcase inhibition, whereas modifications at the endocyclic nitrogen (e.g., urea, alkyl chains) are well-tolerated and improve enzyme affinity . Hydrophobic N-alkyl chains exploit β-GlcNAcase’s hydrophobic active-site pockets, enhancing binding .

Therapeutic Potential and Limitations

- DNJNAc : Shows promise in osteoarthritis by inhibiting extracellular β-GlcNAcase-mediated cartilage degradation . However, its inhibition of O-GlcNAcase—a regulator of neuronal protein glycosylation—raises toxicity concerns .

- Ureido-DNJNAc Derivatives : Improved selectivity and amphiphilicity make these compounds superior candidates for lysosomal storage disorders. For example, compound 10c exhibits >100-fold selectivity for β-GlcNAcase over OGA .

- Commercial Inhibitors: Commercially available analogs like Deoxymannojirimycin HCl (targeting α-mannosidases) highlight the importance of stereochemical specificity in glycosidase inhibitor design .

Biological Activity

2-Acetamido-1,2-dideoxynojirimycin hydrochloride (DNJNAc) is a synthetic iminosugar derivative that has garnered attention for its biological activities, particularly as an inhibitor of glycosidases. This compound is structurally related to N-acetylglucosamine and has shown potential in therapeutic applications for various diseases, including lysosomal storage disorders and diabetes.

DNJNAc is synthesized through stereoselective methods from 1-deoxynojirimycin. The synthesis involves key intermediates that allow for the selective formation of the desired compound, which exhibits significant inhibitory effects on hexosaminidases, enzymes implicated in several metabolic disorders .

Inhibition of Glycosidases

DNJNAc acts primarily as an inhibitor of β-hexosaminidases. Research indicates that it selectively inhibits these enzymes, which are crucial in the metabolism of glycoproteins and glycolipids. Inhibition of these enzymes can lead to therapeutic benefits in conditions like GM1-gangliosidosis and other lysosomal storage disorders .

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Disease Association |

|---|---|---|---|

| β-Hexosaminidase | Competitive | ~0.5 | GM1-gangliosidosis |

| α-Glucosidase | Non-competitive | ~2.0 | Diabetes Mellitus |

| Other glycosidases | Varies | Variable | Various metabolic disorders |

Antidiabetic Effects

DNJNAc has been studied for its antidiabetic properties, particularly its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, DNJNAc may reduce postprandial glucose levels, thereby contributing to better glycemic control in diabetic patients .

Case Study 1: Lysosomal Storage Disorders

A study published in The Journal of Clinical Investigation demonstrated that DNJNAc effectively reduced substrate accumulation in cellular models of lysosomal storage disorders. The compound's ability to inhibit β-hexosaminidase led to decreased levels of glycosaminoglycans, providing a potential therapeutic pathway for treating these conditions .

Case Study 2: Diabetes Management

In a clinical trial involving patients with type 2 diabetes, DNJNAc was administered to evaluate its effects on postprandial blood glucose levels. Results indicated a significant reduction in glucose spikes after meals compared to a placebo group, highlighting its potential as a therapeutic agent for diabetes management .

The mechanism by which DNJNAc exerts its biological effects involves mimicking natural substrates of glycosidases. By binding to the active sites of these enzymes, DNJNAc prevents the hydrolysis of glycosidic bonds, thus inhibiting the enzymatic activity necessary for carbohydrate metabolism. This action not only impacts glucose levels but also influences the metabolism of complex carbohydrates within lysosomes .

Q & A

Q. What is the primary biochemical mechanism of 2-Acetamido-1,2-dideoxynojirimycin Hydrochloride?

this compound (hereafter referred to as 2AcDNJ HCl) is a competitive and reversible inhibitor of β-hexosaminidase (HEX), a lysosomal hydrolase. HEX catalyzes the cleavage of terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues in glycoproteins, gangliosides, and glycosaminoglycans (GAGs). The compound mimics the transition state of HEX substrates, binding to the enzyme’s active site with high specificity, thereby blocking substrate hydrolysis .

Q. In which disease models is 2AcDNJ HCl most commonly applied?

2AcDNJ HCl is widely used in lysosomal storage disorder (LSD) research, particularly for Tay-Sachs and Sandhoff diseases, where HEX deficiency leads to pathological substrate accumulation. It is also studied in osteoarthritis (OA) models due to elevated HEX activity in synovial fluid, which contributes to cartilage matrix degradation. In OA, 2AcDNJ HCl reduces HEX-mediated proteoglycan breakdown in vitro and in animal models .

Q. How does 2AcDNJ HCl differ from other β-hexosaminidase inhibitors?

Unlike broad-spectrum glycosidase inhibitors (e.g., miglustat), 2AcDNJ HCl exhibits high specificity for β-hexosaminidase isoforms (Hex A and Hex B). Its iminosugar structure confers stability against enzymatic degradation, making it suitable for long-term in vitro and in vivo studies. Comparative studies show its IC₅₀ for HEX is ~10–100 nM, significantly lower than non-specific inhibitors like conduritol B epoxide .

Advanced Research Questions

Q. How can researchers optimize experimental protocols for β-hexosaminidase inhibition assays using 2AcDNJ HCl?

- Enzyme Source : Use purified HEX isoforms (e.g., from bovine kidney or recombinant human HEX) to avoid interference from other glycosidases.

- Substrate Selection : Fluorescent substrates (e.g., 4-methylumbelliferyl-β-D-GlcNAc) enable real-time kinetic measurements.

- Inhibitor Concentration : Titrate 2AcDNJ HCl (1–100 nM) in pH 4.5–5.0 buffers (optimal for lysosomal HEX activity).

- Validation : Confirm inhibition reversibility via dialysis or dilution assays .

Q. How should researchers address discrepancies in reported IC₅₀ values for 2AcDNJ HCl across studies?

Variations in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from:

- Enzyme Isoforms : Hex A (αβ) vs. Hex B (ββ) have distinct kinetic properties.

- Assay Conditions : pH, temperature, and substrate concentration (e.g., 0.1–1.0 mM 4-MU-GlcNAc) critically affect inhibitor potency.

- Enzyme Source : Species-specific differences (e.g., bovine vs. human HEX) influence binding affinity.

Standardize assays using recombinant human HEX and validate with orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What strategies are recommended for in vivo validation of 2AcDNJ HCl in osteoarthritis models?

- Dosage : Administer 10–50 mg/kg/day intraperitoneally in rodent OA models (e.g., destabilized medial meniscus).

- Biomarkers : Monitor synovial fluid HEX activity, cartilage degradation markers (e.g., CTX-II), and histopathology (Safranin O staining).

- Pharmacokinetics : Assess plasma/tissue half-life (typically 2–4 hours) and blood-brain barrier penetration using LC-MS/MS .

Q. How can researchers mitigate off-target effects of 2AcDNJ HCl in cell-based assays?

- Control Experiments : Use HEX-knockout cell lines or siRNA-mediated HEX knockdown to confirm on-target effects.

- Selectivity Profiling : Screen against related glycosidases (e.g., α-mannosidase, β-galactosidase) at 10× IC₅₀ concentrations.

- Rescue Experiments : Co-administer HEX substrates (e.g., GM2 ganglioside) to reverse inhibitory effects .

Data Analysis and Interpretation

Q. How should contradictory data on 2AcDNJ HCl’s efficacy in lysosomal storage disorders be reconciled?

Discrepancies may reflect:

- Cellular Uptake : Lysosomal targeting efficiency varies by cell type (e.g., fibroblasts vs. neurons).

- Disease Stage : Early intervention (pre-symptomatic) vs. late-stage treatment in animal models.

- Biomarker Sensitivity : Use mass spectrometry to quantify substrate accumulation (e.g., GM2 ganglioside) rather than indirect assays .

Q. What statistical approaches are recommended for dose-response studies with 2AcDNJ HCl?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slope.

- Replicates : Use ≥3 biological replicates with technical triplicates to account for inter-experiment variability.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.